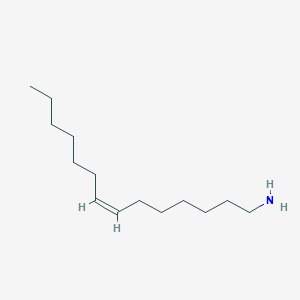

(Z)-7-Tetradecenylamine

Description

Contextualization within Natural Product Chemistry of Lipidic Amines

(Z)-7-Tetradecenylamine belongs to the broad class of natural products known as lipidic amines. These compounds are characterized by a lipid-like hydrocarbon tail and an amine functional group. Fatty acid amides, which are structurally related to lipidic amines, are formed by linking a straight-chain, often unsaturated, aliphatic acid with an amine. gerli.com While the amide bond in molecules like ceramides and sphingolipids has long been recognized, the study of simpler fatty acid amides and their derivatives is a more recent field. gerli.com

Lipidic amines and amides are found across various organisms, from plants to animals. gerli.com For instance, over 300 derivatives, resulting from combinations of 200 acids and 23 amines, have been identified in eight plant families. gerli.com In animals, bioactive lipids containing a fatty acid linked to an amine-containing compound have garnered significant attention, particularly since the discovery of N-arachidonoylethanolamine (anandamide). gerli.com this compound, with its 14-carbon unsaturated chain and a primary amine group, is a prime example of a simple lipidic amine. acs.orgpherobase.com

Overview of Aliphatic Unsaturated Amines as Semiochemicals

Aliphatic unsaturated amines, such as this compound, are crucial semiochemicals, which are chemicals used for communication between organisms. In the insect world, these compounds often function as pheromones, influencing the behavior of other individuals of the same species. Biogenic amines, a class that includes these compounds, are vital neuroactive molecules in both vertebrates and invertebrates, acting as neurotransmitters, neuromodulators, or neurohormones. uky.edu They regulate a wide array of physiological processes and behaviors. uky.edufrontiersin.org

The specific structure of an aliphatic unsaturated amine, including the chain length, the position and geometry of the double bond, and the nature of the amine group, determines its biological activity. For example, this compound is a primary amine with a cis double bond between the seventh and eighth carbon atoms. acs.orgpherobase.com This specific configuration is critical for its recognition by the sensory systems of the target organisms.

Research has shown that various insects utilize aliphatic amines for chemical signaling. For example, tertiary amines like trimethylamine serve as insect attractants. ncert.nic.in The venom of certain ant species contains a variety of alkaloids, including cyclic amines and other nitrogen-containing compounds, which function in defense and communication. researchgate.net

Research Trajectory and Significance of this compound Studies

The investigation of this compound has been a significant thread in the broader tapestry of chemical ecology research. It was identified as a natural product in the ant species Monomorium floricola. acs.orgevitachem.comcabidigitallibrary.org This discovery was particularly noteworthy because other ants in the Monomorium genus typically produce cyclic amines. acs.orgresearchgate.net In contrast, extracts of M. floricola were found to contain both this compound and (Z)-9-tetradecenylamine. acs.orgcabidigitallibrary.orgscience.gov

The structure of this compound was elucidated through a combination of spectral data analysis and comparison with synthetic standards. acs.org Techniques such as mass spectrometry (EIMS and CIMS) and gas chromatography-Fourier transform infrared spectroscopy (GC/FTIR) were instrumental in determining its molecular formula (C14H29N) and confirming the presence of a primary amine and an internal Z carbon-carbon double bond. acs.org

The study of this compound and related compounds has provided valuable insights into the evolution of chemical communication systems in insects. The diversity of venom alkaloids and other semiochemicals within a single genus like Monomorium highlights the chemical adaptations that have occurred. researchgate.net Further research into the biosynthesis and receptor interactions of this compound will continue to deepen our understanding of its ecological role and its potential applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H29N |

| Molecular Weight | 211.39 g/mol |

| IUPAC Name | (Z)-tetradec-7-en-1-amine |

| Appearance | Lower aliphatic amines are typically gases with a fishy odor, while those with more carbon atoms are liquids or solids. ncert.nic.in |

| Solubility | Lower aliphatic amines are soluble in water, but solubility decreases with increasing molar mass. Higher amines are generally insoluble in water. ncert.nic.in |

Propriétés

Formule moléculaire |

C14H29N |

|---|---|

Poids moléculaire |

211.39 g/mol |

Nom IUPAC |

(Z)-tetradec-7-en-1-amine |

InChI |

InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8H,2-6,9-15H2,1H3/b8-7- |

Clé InChI |

MTUWTJGXAHFTPF-FPLPWBNLSA-N |

SMILES isomérique |

CCCCCC/C=C\CCCCCCN |

SMILES canonique |

CCCCCCC=CCCCCCCN |

Synonymes |

(Z)-7-tetradecenylamine 7-tetradecenyl-1-amine 7-tetradecenylamine cis-7-tetradecenylamine |

Origine du produit |

United States |

Occurrence and Biological Isolation of Z -7-tetradecenylamine

Discovery and Identification in Monomorium floricola Ant Extracts

(Z)-7-Tetradecenylamine has been identified as a principal chemical constituent in the extracts of the flower ant, Monomorium floricola. acs.orgnih.gov This discovery marked a significant departure from the chemical profiles typically observed in other species of the genus Monomorium, which are known to produce cyclic amines such as 2,5-dialkylpyrrolidines and their corresponding 1-pyrrolines. acs.orgnih.gov In contrast, investigations into the chemical composition of M. floricola revealed the presence of primary amines as the major volatile components. acs.orgnih.gov

The identification of this compound was established through rigorous analytical techniques. Initial analysis of dichloromethane (CH2Cl2) extracts from both workers and queens of four distinct collections of M. floricola consistently showed two major volatile compounds. acs.org High-resolution mass spectrometry (HRMS) determined the molecular formula for both compounds to be C14H29N. acs.org Further spectral analysis, including gas chromatography/Fourier-transform infrared spectroscopy (GC/FTIR), was crucial in elucidating the precise structure. The presence of a Z (cis) internal carbon-carbon double bond was confirmed by absorptions at 3012 and 1623 cm-1, while the absence of a sharp band around 968-964 cm-1 ruled out an E (trans) geometry. acs.org The structure of this compound was ultimately confirmed by comparing its spectral data with that of a synthetically produced standard of its isomer, (Z)-9-tetradecenylamine. acs.orgnih.govresearchgate.net

This distinct chemical profile, dominated by primary tetradecenyl amines instead of the more common cyclic alkaloids, highlights the unique evolutionary path of venom composition within the Monomorium genus. acs.org

Methodologies for Isolation from Biological Matrices

The isolation of this compound from the biological matrix of Monomorium floricola ants involves a systematic extraction and analysis process. The primary method reported involves solvent extraction of whole ants (both workers and queens). acs.org

The general procedure is as follows:

Extraction: Whole ants are submerged in a solvent to extract the volatile chemical components from their bodies. Dichloromethane (CH2Cl2) has been effectively used for this purpose. acs.org

Analysis: The resulting extract, containing a mixture of compounds, is then analyzed to separate and identify its components. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography/Fourier-Transform Infrared Spectroscopy (GC/FTIR) is employed. acs.orgnih.gov

GC-MS separates the individual compounds in the extract and provides mass spectral data, which helps in determining the molecular weight and fragmentation patterns. The electron impact mass spectrometry (EIMS) of this compound shows a molecular ion at an m/z of 211. acs.org

GC-FTIR provides infrared spectral data for each separated compound, which is critical for identifying functional groups and stereochemistry, such as the cis (Z) configuration of the double bond. acs.org

Derivatization: To further confirm the structure, the mixture of amines can be subjected to acetylation. This chemical modification converts the primary amines into their corresponding acetamides, which can then be analyzed, providing additional structural confirmation. acs.org

This combination of extraction and sophisticated analytical techniques allows for the successful isolation and characterization of this compound from the complex biological matrix of the ant. acs.org

Co-occurrence with Related Tetradecenyl Amine Isomers

This compound does not occur in isolation within the extracts of Monomorium floricola. It is consistently found alongside its structural isomer, (Z)-9-Tetradecenylamine. acs.orgnih.govresearchgate.net These two primary amines are the two major volatile components found in the extracts of both queen and worker ants of this species. acs.org

Analysis of the extracts has shown that these two isomers are present in a specific ratio. This compound and (Z)-9-Tetradecenylamine were found in an approximate ratio of 3:2, respectively. acs.org Together, these two compounds constitute nearly 95% of the detectable volatile components in the dichloromethane extracts of the ants. acs.org The co-occurrence of these specific isomers is a defining characteristic of the chemical profile of M. floricola. acs.orgnih.gov

Chemical Synthesis Methodologies for Z -7-tetradecenylamine and Structural Analogs

Established Synthetic Routes for Primary Aliphatic Unsaturated Amines

The construction of primary aliphatic amines, including unsaturated variants, can be achieved through several foundational methods in organic chemistry. These routes typically involve the transformation of other nitrogen-containing functional groups or the direct introduction of the amino group.

One of the most common strategies is the reduction of nitriles . Nitriles can be prepared via nucleophilic substitution with cyanide on an appropriate alkyl halide. Subsequent reduction of the nitrile group (-CN) to a primary amino group (-CH₂NH₂) is effectively accomplished using reagents like lithium aluminum hydride (LiAlH₄) in dry ether or through catalytic hydrogenation with hydrogen gas over a nickel catalyst. savemyexams.comrsc.org This two-step sequence provides a reliable method for converting an alkyl halide into a chain-extended primary amine.

Reductive amination is another powerful and widely used method. rsc.orgwikipedia.orgd-nb.info This process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org For primary amines, this typically starts from an aldehyde or ketone. The reduction can be achieved through catalytic hydrogenation or with hydride reagents. wikipedia.orgd-nb.info This approach is highly versatile for producing a wide array of amines. d-nb.info

The alkylation of ammonia with alkyl halides is a direct method for forming primary amines but often suffers from a lack of selectivity, as the resulting primary amine can react further to produce secondary and tertiary amines, as well as quaternary ammonium salts. savemyexams.comwikipedia.orgacs.org Using a large excess of ammonia can favor the formation of the primary amine. savemyexams.com

Other established methods include the reduction of amides and oximes . savemyexams.comrsc.org The reduction of primary amides yields primary amines, while the reduction of aldoximes, formed from the condensation of aldehydes with hydroxylamine, also provides a direct route to primary amines. rsc.org A recently developed protocol for aldoxime reduction using a ruthenium/triphos catalyst system has shown high efficiency and rapid conversion times. rsc.org Additionally, transition-metal-catalyzed hydroamination , the direct addition of an amine's N-H bond across an alkene, represents an atom-economical route, though it often requires specialized catalysts to overcome high activation barriers. rsc.orgacs.org

| Method | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Reduction | Alkyl Nitrile (R-CN) | LiAlH₄ or H₂/Ni | Primary Amine (R-CH₂NH₂) | savemyexams.comrsc.org |

| Reductive Amination | Aldehyde/Ketone | NH₃, H₂, Catalyst (e.g., Pd/C) | Primary Amine | rsc.orgwikipedia.orgd-nb.info |

| Alkylation of Ammonia | Alkyl Halide (R-X) | Excess NH₃ | Primary Amine (R-NH₂) | savemyexams.comwikipedia.orgacs.org |

| Oxime Reduction | Aldoxime (R-CH=NOH) | Ru/triphos, H₂ | Primary Amine (R-CH₂NH₂) | rsc.org |

| Hydroamination | Alkene | Transition Metal Catalyst (e.g., Pd, Ir) | Amine | rsc.orgacs.orgacs.org |

Stereoselective Synthesis Approaches for Olefinic Amines

Achieving control over the geometry of the double bond is critical for the synthesis of specific isomers like (Z)-7-Tetradecenylamine. Stereoselective synthesis of olefinic amines often employs transition-metal catalysis or modern variations of classical olefination reactions.

A highly effective method for generating Z-alkenes involves the reduction of alkynes . A recently developed reagent system using niobium pentachloride (NbCl₅) and magnesium has been shown to be an efficient tool for the regio- and stereoselective reduction of substituted 2-alkynylamines to the corresponding (2Z)-alkenylamines in high yields. mdpi.com The proposed mechanism involves the formation of niobiumcyclopropene intermediates, which upon hydrolysis yield the desired Z-allylamines. mdpi.com

The modified Julia olefination provides a powerful route to Z-alkenyl halides, which are versatile precursors that can be converted to amines. organic-chemistry.org This reaction between an α-halomethyl sulfone and an aldehyde can be optimized with specific bases and solvents, such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF), to achieve high Z-selectivity. organic-chemistry.org The resulting alkenyl halide can then be transformed into the target amine through subsequent reactions.

Transition-metal-catalyzed reactions are central to modern stereoselective amine synthesis. Asymmetric hydrogenation of prochiral imines and other unsaturated nitrogen compounds is one of the most efficient strategies for producing optically active amines. acs.org Catalytic systems based on iridium or palladium, combined with chiral ligands, can achieve high enantioselectivity. acs.org Similarly, palladium-catalyzed hydroamination of dienes, using electron-deficient PHOX ligands, can proceed with high degrees of both enantio- and site-selectivity to furnish allylic amines with internal double bonds. duke.edu

Other notable stereoselective methods include the copper-catalyzed carbomagnesiation of acetylenic sulfones followed by reaction with an N-tosylimine, which produces polysubstituted allylic amines regio- and stereoselectively. tandfonline.com Zirconocene-mediated coupling reactions also offer a versatile pathway to stereodefined multisubstituted olefins, which can incorporate amine functionalities. acs.org

| Method | Key Feature | Typical Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Alkynylamine Reduction | Reduction of C≡C to C=C | NbCl₅, Mg | High Z-selectivity | mdpi.com |

| Modified Julia Olefination | Aldehyde + α-halomethyl sulfone | LiHMDS, THF | Z-alkenyl halide precursor | organic-chemistry.org |

| Asymmetric Hydrogenation | Reduction of C=N bond | Ir or Pd complexes with chiral ligands | High enantioselectivity | acs.org |

| Pd-Catalyzed Hydroamination | Addition of N-H across a diene | Pd catalyst, PHOX ligand | High enantio- and site-selectivity | duke.edu |

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms. researchgate.netacs.org By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a reactant, chemists can trace the path of atoms through a complex transformation, probe kinetic isotope effects, and identify bond-forming and bond-breaking steps.

The synthesis of isotopically labeled analogs of this compound can be approached by introducing the label at a strategic point in the synthetic sequence. For example, to study a reaction mechanism involving C-H bond activation at a specific position, a precursor with deuterium at that site would be synthesized. In transfer hydrogenation reactions using amine-boranes, deuterium labeling experiments with deuterated reagents like H₃N·BD₃ or D₃N·BH₃ have been used to determine whether the hydrogen atoms are transferred from the boron or the nitrogen atom of the reagent. nih.gov

A general strategy for preparing C1-labeled α-amino acids has been developed that utilizes simple aldehyde catalysts to facilitate the one-pot carboxylate exchange of unprotected amino acids with isotopically labeled carbon dioxide ([*C]CO₂, where * = 11, 13, or 14). springernature.com While targeting amino acids, the principles of late-stage isotopic incorporation could be adapted for other amine-containing molecules. The synthesis of ¹⁵N-labeled organometallic complexes, which are often used as catalysts, can be challenging due to a limited number of suitable ¹⁵N-labeled precursors. researchgate.net

For a molecule like this compound, a labeled analog could be prepared by using a labeled starting material in one of the established synthetic routes. For instance, using a ¹⁵N-labeled ammonia in a reductive amination reaction or a ¹³C-labeled cyanide in a nitrile synthesis pathway would incorporate the isotope directly into the amine or the carbon backbone, respectively. The specific choice of labeling strategy depends entirely on the mechanistic question being investigated.

| Isotope | Example Labeled Precursor | Potential Application | Reference |

|---|---|---|---|

| Deuterium (²H, D) | D₃N·BH₃, R-CD₂-X | Kinetic Isotope Effect (KIE) studies, tracing H-atom transfers | nih.gov |

| Carbon-13 (¹³C) | K¹³CN, ¹³CO₂ | Tracing the carbon backbone in rearrangements or fragmentations | springernature.com |

| Nitrogen-15 (¹⁵N) | ¹⁵NH₃, Li₂C¹⁵N₂ | Following the nitrogen atom in N-centered reactions | researchgate.net |

Novel Synthetic Strategies for Chain-Extended or Modified Unsaturated Amines

Modern organic synthesis seeks to develop novel, efficient, and versatile methods for constructing complex molecules. For unsaturated amines, this includes strategies that allow for easy modification of the carbon chain or the introduction of diverse functional groups, often through innovative catalytic processes.

Visible-light photocatalysis has emerged as a powerful tool for amine synthesis. cam.ac.ukwiley.com One such method enables the α-C-H alkylation of unprotected primary aliphatic amines with electrophilic alkenes. wiley.com This dual catalytic approach uses an azide ion as a hydrogen atom transfer (HAT) catalyst under visible light, providing a scalable route to α-tertiary primary amines and valuable aza(spiro)cyclic building blocks. wiley.com

Multicomponent reactions offer a highly efficient way to build molecular complexity in a single step from simple precursors. The addition of functionalized organomagnesium reagents to unsaturated iminium ions, for example, allows for the synthesis of polyfunctional unsaturated amines. researchgate.net Biocatalytic cascades are also being developed for the one-pot synthesis of primary, secondary, and tertiary amines from α,β-unsaturated ketones, showcasing the power of combining chemical and enzymatic steps. bohrium.com

Strategies involving C–H functionalization provide a modern alternative to traditional cross-coupling reactions, as they avoid the need for pre-functionalized starting materials. acs.orgresearchgate.net Transition-metal catalyzed C(sp³)–H functionalization adjacent to a nitrogen atom can be used to forge new C-C or C-heteroatom bonds, enabling the synthesis of complex amine structures. researchgate.net Furthermore, novel radical-polar crossover reactions allow for the synthesis of functionalized linear aliphatic primary amines from readily available carboxylic acids, demonstrating a powerful method for late-stage functionalization of complex molecules. rsc.org For creating longer chains or adding specific side groups, methods developed for modifying natural products like aminoglycosides can be inspiring; these often involve the displacement of a leaving group with a nucleophile, such as an amine, to attach long alkyl chains or other moieties. nih.gov

| Strategy | Key Concept | Example Application | Reference |

|---|---|---|---|

| Photocatalysis | Visible-light-mediated C-H alkylation | Synthesis of α-tertiary primary amines | wiley.com |

| Multicomponent Reactions | One-pot assembly of multiple starting materials | Synthesis of polyfunctional unsaturated amines | researchgate.netbohrium.com |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond | Enantioselective synthesis of N-alkylamines | acs.orgresearchgate.net |

| Radical-Polar Crossover | Decarboxylative coupling of carboxylic acids | Synthesis of functionalized linear primary amines | rsc.org |

Biosynthesis of Z -7-tetradecenylamine in Eukaryotic Organisms

Proposed Biosynthetic Pathways in Monomorium floricola

(Z)-7-Tetradecenylamine is a primary amine derived from a 14-carbon fatty acid backbone. Its biosynthesis is hypothesized to originate from standard fatty acid metabolism, which is nearly universal in insects. nih.gov The pathway likely begins with a saturated 14-carbon fatty acid, myristic acid (tetradecanoic acid), in its activated form, myristoyl-CoA.

The proposed biosynthetic route involves several key transformations:

De novo Synthesis of Precursor: The initial step is the synthesis of the C14 saturated fatty acid, myristic acid, via the fatty acid synthase (FAS) complex. This process uses acetyl-CoA and malonyl-CoA as building blocks. frontiersin.org

Desaturation: The myristoyl-CoA precursor undergoes a crucial desaturation step. A specific fatty-acyl CoA desaturase enzyme introduces a double bond at the 7th carbon position, forming (Z)-7-tetradecenoyl-CoA. The stereochemistry of this bond is critical for the biological activity of the final product.

Functional Group Transformation: The terminal carboxyl group of the fatty acyl-CoA must be converted into a primary amine. This is the least understood part of the pathway and could proceed through several hypothetical routes:

Route A (via Fatty Alcohol): The (Z)-7-tetradecenoyl-CoA is first reduced to the corresponding fatty alcohol, (Z)-7-tetradecen-1-ol, by a fatty-acyl CoA reductase (FAR). The alcohol could then be converted to the amine, possibly through oxidation to an aldehyde followed by reductive amination, or via direct amination.

Route B (via Amide): The fatty acyl-CoA could react with an amine donor (like glutamine) to form a fatty acid amide. This amide could then be converted to the final amine, although this is less commonly documented for primary amine pheromones.

Route C (via Decarboxylation of an Amino Acid): An alternative, though less direct, pathway could involve the modification of an amino acid precursor, but the straight-chain C14 structure strongly points towards a fatty acid origin.

Given the common pathways for other insect pheromones, the route involving reduction to an alcohol or aldehyde intermediate is considered most plausible.

Identification of Key Enzymatic Steps and Precursor Molecules

The biosynthesis of this compound relies on a sequence of specific enzymes acting on key precursor molecules. While these enzymes have not been isolated and characterized from Monomorium floricola directly, their roles can be inferred from extensive research on pheromone biosynthesis in other insects, particularly moths and other hymenopterans. frontiersin.orgcuni.cz

The primary precursor molecule is myristoyl-CoA , the activated form of myristic acid. From this starting point, a cascade of enzymatic reactions is necessary to produce the final amine.

| Step | Precursor Molecule | Intermediate/Product | Enzyme Class (Proposed) | Function |

| 1 | Acetyl-CoA, Malonyl-CoA | Myristoyl-CoA | Fatty Acid Synthase (FAS) | Synthesizes the C14 saturated fatty acid chain. frontiersin.org |

| 2 | Myristoyl-CoA | (Z)-7-Tetradecenoyl-CoA | Δ7-Desaturase | Introduces a cis-double bond at the C7 position. |

| 3 | (Z)-7-Tetradecenoyl-CoA | (Z)-7-Tetradecen-1-ol | Fatty-Acyl CoA Reductase (FAR) | Reduces the thioester to a primary alcohol. frontiersin.org |

| 4 | (Z)-7-Tetradecen-1-ol | (Z)-7-Tetradecenal | Alcohol Dehydrogenase/Oxidase | Oxidizes the alcohol to an aldehyde. |

| 5 | (Z)-7-Tetradecenal | This compound | Transaminase or Reductive Aminase | Converts the aldehyde to a primary amine. |

This table represents a hypothesized pathway based on analogous systems in other insects. The exact enzymes and intermediates in M. floricola require empirical validation.

Comparative Biosynthesis in Related Hymenoptera and Arthropods

The biosynthesis of chemical signals is remarkably diverse across the Hymenoptera. Within the genus Monomorium itself, there is significant chemical diversity, suggesting varied or evolved biosynthetic pathways. For instance, many Monomorium species produce venom alkaloids like pyrrolidines, which are synthesized via polyketide pathways using acetate and fatty acid precursors, but result in cyclic structures rather than the simple unsaturated amine of M. floricola. annualreviews.org Other species in the genus produce terpenoid compounds like neocembrene, which derive from an entirely different isoprenoid pathway. cuni.cz

This contrasts with the proposed pathway for this compound, which aligns more closely with the "Type-I" pheromone biosynthesis commonly seen in Lepidoptera. frontiersin.org This pathway is characterized by the modification of fatty acids synthesized de novo. Key steps like desaturation and reduction are conserved themes. For example:

In the parasitic wasp Nasonia vitripennis, fatty acid-derived sex pheromones are also produced, and the pathway relies on specific desaturases (like Δ12-desaturases) that have evolved from the more common Δ9-desaturases to produce specific precursors like linoleic acid.

In the fire ant, Solenopsis invicta (also in the subfamily Myrmicinae), trail pheromone biosynthesis occurs in the Dufour's gland and is known to be regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a hormone also well-studied in moths. nih.govplos.org This suggests a conserved hormonal control mechanism for fatty acid-derived pheromones across different hymenopteran families.

In numerous moth species, sex pheromones are C10-C18 alcohols, aldehydes, or acetates. Their biosynthesis invariably involves specific fatty-acyl desaturases and reductases that determine the chain length, double bond position, and functional group of the final pheromone components. frontiersin.org

The production of a simple unsaturated amine like this compound in M. floricola appears to be a variation on this common fatty acid modification theme, with the final enzymatic step being a key differentiating feature that leads to an amine instead of the more common alcohol or aldehyde functional groups found in moth pheromones.

Ecological Role and Behavioral Functions of Z -7-tetradecenylamine

Semiochemical Activity in Social Insect Communication

Semiochemicals are chemicals that convey signals between organisms, and (Z)-7-Tetradecenylamine is a key player in the intricate communication systems of social insects.

In contrast to other ants in the genus Monomorium that typically produce cyclic amines, extracts from Monomorium floricola have been found to contain this compound. nih.gov This discovery highlights the diversity of chemical signaling within even a single genus of ants. The identification of this compound was established through spectral data analysis and comparison with a synthetic version. nih.gov

The role of chemical signals extends beyond simple identification. In many social insects, such as ants, bees, and termites, a complex array of pheromones governs nearly every aspect of colony life, from foraging and nest maintenance to defense and reproduction. ucr.edu These chemical messages can be highly specific, ensuring that information is correctly interpreted by members of the same species.

The table below provides a summary of key findings related to the semiochemical activity of compounds in social insects.

| Insect Species | Compound(s) Identified | Observed Function |

| Monomorium floricola | This compound, (Z)-9-Tetradecenylamine | Component of exocrine secretions, differing from cyclic amines in other Monomorium species. nih.gov |

| Argentine ant (Linepithema humile) | (Z)-9-Hexadecenal, Dolichodial, Iridomyrmecin | Trail pheromone component, defensive allomone, alarm signal. ucr.edu |

| Gypsy moth (Lymantria dispar) | (Z)-7,8-epoxy-2-methyloctadecane (Disparlure) | Female-released sex pheromone to attract males. mdpi.com |

| Honey bee (Apis mellifera) | Queen Pheromone Blend | Elicits queen care behavior from worker bees. frontiersin.org |

Behavioral Modulation in Intraspecific and Interspecific Interactions

This compound and similar chemical compounds are crucial in modulating the behavior of insects, both within the same species (intraspecific) and between different species (interspecific).

The chemical strategies employed by social insects are particularly evident in the context of social parasitism in ants. nih.gov Parasitic species often exploit the chemical communication systems of their hosts to gain entry into and integrate within the host colony. nih.govantwiki.org This can involve mimicking the host's chemical signature, a process known as "chemical mimicry," to bypass the colony's recognition systems. nih.govantwiki.org The ability of a parasite to produce or acquire the correct chemical profile is essential for its survival and reproductive success.

Furthermore, the behavioral responses of insects to chemical cues can be influenced by external factors, including exposure to insecticides. Sublethal doses of certain insecticides have been shown to alter the behavioral responses of some insects to pheromones, which can have significant consequences for reproduction and population dynamics. plos.org

Research has also demonstrated that the ratio of different chemical constituents in a mixture can significantly affect an insect's behavioral response. d-nb.info This indicates a sophisticated level of chemical information processing by the insect's olfactory system.

The following table details examples of behavioral modulation by chemical compounds in various insect species.

| Insect Species | Chemical Compound/Mixture | Behavioral Effect |

| Oriental fruit moth (Grapholita molesta) | Peach shoot volatiles (e.g., (Z)-3-hexenyl acetate, benzonitrile) | Attraction to host plants is dependent on the ratio of volatile compounds. d-nb.info |

| Plutella xylostella | Angelica pubescens extract, Caryophyllene oxide, 3,4-Dimethoxycinnamic acid | Oviposition deterrence and larval mortality. mdpi.com |

| Various ant species | Cuticular hydrocarbons | Nestmate recognition and integration of callow ants into the colony. antwiki.org |

| Parasitoid wasps | Host kairomones | Sublethal insecticide doses can enhance responses to host-finding cues. plos.org |

Role in Chemical Ecology of Ant Species

The chemical ecology of ants is a complex field where compounds like this compound are integral to survival and social organization. Ants utilize a vast array of exocrine secretions for communication, defense, and maintaining colony hygiene. myrmecologicalnews.org

The composition of these chemical signals can be highly specific to a particular species or even a colony. For instance, the presence of this compound in Monomorium floricola distinguishes it from other species in its genus. nih.gov This chemical specificity is crucial for maintaining species boundaries and ensuring the integrity of social structures.

Ants also employ chemical defenses against predators and competitors. The secretions from glands like the metapleural gland can have antimicrobial properties, protecting the colony from pathogens. myrmecologicalnews.org In some cases, these defensive compounds can also serve a communicative function, acting as alarm pheromones. ucr.edumyrmecologicalnews.org

The phenomenon of social parasitism further underscores the importance of chemical ecology in ants. Parasitic queens may use "chemical insignificance" (being odorless) or "chemical mimicry" to infiltrate a host colony. nih.govantwiki.org Once inside, they may acquire the host colony's odor, a process termed "chemical integration," to avoid detection and aggression from host workers. nih.govantwiki.org

The table below summarizes the diverse roles of chemical compounds in the ecology of various ant species.

| Ant Species | Chemical Compound/Glandular Source | Ecological Role |

| Monomorium floricola | This compound | Unique component of exocrine secretions, contributing to species-specific chemical profile. nih.gov |

| Crematogaster deformis | Phenols, Mellein (from Metapleural gland) | Repellent against attackers and antiseptic for colony hygiene. myrmecologicalnews.org |

| Argentine ant (Linepithema humile) | Dolichodial, Iridomyrmecin | Defensive allomone and alarm pheromone. ucr.edu |

| Various socially parasitic ants | Cuticular hydrocarbons | Chemical mimicry of host species for colony infiltration and integration. nih.govantwiki.org |

Mechanisms of Chemoreception and Signal Transduction in Target Organisms

The detection of chemical signals like this compound by insects involves a sophisticated process of chemoreception and signal transduction. This process begins when volatile molecules enter the insect's sensory organs, primarily the antennae and maxillary palps, which are covered in hair-like structures called sensilla. nih.govembopress.orgmdpi.com

Inside the sensilla, odorant molecules pass through pores and enter the sensillum lymph, where they may bind to odorant-binding proteins (OBPs) or chemosensory proteins (CSPs). nih.govmdpi.com These proteins are thought to transport the hydrophobic odorants to receptor proteins located on the dendrites of olfactory sensory neurons (OSNs). nih.govmdpi.com

Insects possess several families of chemoreceptor proteins, including odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs). slu.sescienceopen.comnih.gov Insect ORs are particularly interesting as they have a different membrane topology compared to their vertebrate counterparts. slu.senih.gov They function as ligand-gated ion channels, meaning that the binding of an odorant molecule directly opens an ion channel, leading to the depolarization of the neuron and the generation of an action potential. embopress.orgscienceopen.complos.org This electrical signal is then transmitted to the brain for processing. slu.se

While the ionotropic pathway is considered predominant in insects, there is also evidence for the involvement of metabotropic signaling, where G proteins and second messengers like cAMP play a role. plos.orgnih.gov This dual mechanism may allow for a more nuanced and rapid response to a wide range of chemical stimuli. nih.gov

The following table outlines the key components and steps involved in insect chemoreception and signal transduction.

| Component/Process | Description | Function |

| Sensilla | Hair-like structures on antennae and palps containing olfactory sensory neurons. nih.govembopress.org | Initial site of odorant detection. |

| Odorant-Binding Proteins (OBPs) / Chemosensory Proteins (CSPs) | Soluble proteins within the sensillum lymph. nih.govmdpi.com | Transport hydrophobic odorants to receptors. |

| Odorant Receptors (ORs) | Transmembrane proteins on the dendrites of olfactory sensory neurons. slu.senih.gov | Bind to specific odorants, initiating a signal. |

| Ionotropic Receptors (IRs) | Another class of ligand-gated ion channel receptors. slu.sescienceopen.com | Involved in detecting a range of chemical cues. |

| Signal Transduction | The process of converting the chemical signal into an electrical signal. scienceopen.complos.org | Can be ionotropic (direct channel gating) or metabotropic (involving G proteins and second messengers). embopress.orgnih.govplos.orgnih.gov |

| Action Potential | The electrical signal generated by the neuron. scienceopen.com | Transmits olfactory information to the brain. |

Analytical Methodologies for the Characterization and Quantification of Z -7-tetradecenylamine

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental analytical technique for separating components from a mixture. excedr.com For a compound like (Z)-7-tetradecenylamine, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for its separation and subsequent detection. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of volatile compounds like this compound. etamu.edu In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. etamu.edunih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint. etamu.edunih.gov The retention time from the GC and the mass spectrum from the MS together allow for high-confidence identification of this compound, even in complex mixtures like insect extracts. nih.govd-nb.info The use of a polar capillary column can be effective in separating isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govnih.gov For amines, reversed-phase HPLC (RP-HPLC) is a common approach where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netnih.gov The separation of geometric isomers, such as the (Z) and (E) forms of 7-tetradecenylamine, can often be achieved using RP-HPLC. researchgate.net Detection in HPLC can be accomplished using various detectors. While UV detectors are common, they may not be suitable for aliphatic amines which lack a strong chromophore. mdpi.com Therefore, coupling HPLC with a mass spectrometer (LC-MS) provides a more sensitive and specific detection method. nih.govnih.gov LC-MS is a reliable method for analyzing terminal-conjugated dienyl compounds. researchgate.net

| Technique | Principle of Separation | Detection Method | Application for this compound |

| GC-MS | Boiling point and polarity | Mass Spectrometry (MS) | Identification and quantification in volatile samples, analysis of insect extracts. nih.govetamu.edu |

| HPLC | Partitioning between mobile and stationary phases | UV, Mass Spectrometry (MS) | Separation of geometric isomers, analysis of less volatile derivatives. researchgate.netnih.gov |

Advanced Spectroscopic Methods for Structural Elucidation in Complex Mixtures

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of compounds. numberanalytics.comresearchgate.net For this compound, particularly when present in a complex biological matrix, a combination of spectroscopic methods is often required for unambiguous identification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for de novo structure elucidation. numberanalytics.comqd-latam.com It provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com Techniques like 1H NMR and 13C NMR can confirm the presence of the tetradecenyl chain and the amine group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule and confirming the 'Z' configuration of the double bond. numberanalytics.comnih.gov NMR is particularly advantageous as it is non-destructive and inherently quantitative without the need for calibration standards. qd-latam.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.comlibretexts.org For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations of the alkyl chain. pg.edu.pllibretexts.org The C=C stretching vibration of the alkene group would also be present, although it may be weak. spectroscopyonline.com

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov Electron ionization (EI) is a "hard" ionization technique that produces numerous fragments, which can be complex to interpret but are highly reproducible and useful for library matching. nih.gov "Soft" ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) are more likely to yield an abundant molecular ion, which is essential for determining the elemental composition. nih.gov

| Spectroscopic Method | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry. numberanalytics.comlibretexts.org | Confirms the (Z)-isomer, chain length, and position of the double bond and amine group. nih.gov |

| IR Spectroscopy | Presence of functional groups. numberanalytics.comlibretexts.org | Identifies the primary amine (N-H stretch) and alkene (C=C stretch) functionalities. nih.govpg.edu.pl |

| Mass Spectrometry | Molecular weight and fragmentation pattern. nih.gov | Determines the molecular formula and provides structural clues for identification. nih.govnih.gov |

Sample Preparation and Extraction Protocols from Biological and Environmental Samples

The effective extraction of this compound from complex matrices like biological tissues or environmental samples is a critical first step before analysis. researchgate.nettoxoer.com The choice of extraction method depends on the sample type and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): LLE is a classic technique based on the differential solubility of the analyte in two immiscible liquids. mdpi.comorientjchem.org For extracting an amine like this compound from an aqueous sample, the pH would be adjusted to ensure the amine is in its free base form, making it more soluble in an organic solvent. science.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. orientjchem.orgchromatographyonline.com It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a different solvent. chromatographyonline.com For amines, cation-exchange SPE cartridges can be effective.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. researchgate.netmdpi.com The fiber can then be directly desorbed into the injector of a gas chromatograph. This method is particularly useful for trace analysis in both liquid and headspace samples.

Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a coated magnetic stir bar to extract analytes from a liquid sample, offering a larger surface area and potentially higher recovery. toxoer.com

Modern techniques like pressurized liquid extraction and microwave-assisted extraction can also be employed, especially for solid or semi-solid samples, as they offer faster extraction times and reduced solvent consumption. researchgate.net

| Extraction Technique | Principle | Suitability for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. mdpi.com | Basic method, requires pH adjustment for amine extraction. science.gov |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase and selective elution. chromatographyonline.com | Efficient cleanup and concentration, cation-exchange media is suitable. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. mdpi.com | Solvent-free, good for trace analysis from various matrices. researchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption onto a coated stir bar. toxoer.com | High recovery due to larger sorbent volume. |

Isotope Dilution Mass Spectrometry for High-Precision Quantification

For highly accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is considered a gold standard method. osti.govrsc.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard. nih.goveuropa.eu

The isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and chromatographic separation. nih.govuni-muenchen.de Any sample loss during these steps will affect both the analyte and the internal standard equally. nih.gov

In the mass spectrometer, the native analyte and the labeled internal standard are detected as two distinct ions with different mass-to-charge ratios. The concentration of the native analyte is then calculated based on the measured ratio of the two signals and the known amount of the added internal standard. osti.govuni-muenchen.de This method effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results. nih.govnih.gov The use of ultra-HPLC coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS) can provide rapid and ultrasensitive quantification in the low femtomole range. nih.gov

Structure-activity Relationship Sar Studies of Z -7-tetradecenylamine Analogs

Impact of Alkyl Chain Length and Degree of Unsaturation on Biological Efficacy

The biological activity of long-chain aliphatic amines is profoundly influenced by the length of the alkyl chain. This is because the chain's hydrophobicity is critical for processes like membrane penetration and binding to hydrophobic pockets within protein receptors. Studies on various classes of long-chain aliphatic compounds, such as antimicrobial quaternary ammonium compounds (QACs) and nematicidal agents, consistently show a parabolic relationship between chain length and efficacy. mdpi.comresearchgate.net

Typically, activity increases as the chain length grows, reaching an optimal peak before declining. For many biologically active long-chain amines and related surfactants, maximum activity is observed with alkyl chains containing 12 to 16 carbon atoms (C12-C16). mdpi.commdpi.com Chains shorter than this optimum may not possess sufficient hydrophobicity to effectively interact with or partition into lipid membranes or receptor binding sites. Conversely, chains that are excessively long can be too bulky or flexible, leading to a poor fit with the target site or reduced bioavailability due to very low water solubility. mdpi.com In the context of (Z)-7-tetradecenylamine (a C14 amine), analogs with C12, C13, C15, or C16 chains would be expected to retain significant activity, while those with much shorter (e.g., C8-C10) or longer (e.g., C18-C20) chains would likely show diminished efficacy. researchgate.netnih.gov

The degree of unsaturation—the number and position of double bonds—also plays a crucial role. The (Z)-double bond at the 7-position of this compound introduces a rigid kink in the alkyl chain, which is critical for defining its three-dimensional shape. Modifying the double bond's position (e.g., to the 9- or 11-position), geometry (from Z to E), or adding more double bonds would significantly alter the molecule's conformation. Such changes would directly affect how the molecule fits into its specific chemoreceptor, potentially reducing or abolishing its activity. researchgate.net Introducing unsaturation can increase potency in some cases by creating a more planar, rigid structure that mimics a preferred binding conformation. researchgate.net

Table 1: Effect of N-Alkyl Chain Length on the Antimicrobial Activity of Pyridinium Analogs This table illustrates the principle of optimal chain length for biological activity using data from analogous N-alkylpyridinium compounds.

| Compound Series | Alkyl Chain Length | Antimicrobial Activity (MIC in mM) vs. S. aureus |

| Pyridyl Analog | C12 | 0.25 |

| Pyridyl Analog | C14 | 0.06 |

| Pyridyl Analog | C16 | 0.02 |

| Pyridyl Analog | C18 | 0.05 |

Data sourced from studies on N-alkyl-3-hydroxypyridinium salts, demonstrating that activity is highest for the C16 analog and decreases for longer or shorter chains. researchgate.net

Stereochemical Effects on Chemoreceptor Binding and Activity

Biological systems are inherently chiral, composed of stereospecific macromolecules like proteins and nucleic acids. As a result, the interaction between a small chiral molecule and a biological receptor is often highly stereoselective. nih.gov The this compound molecule possesses a chiral center at the C7 position (the carbon atom of the double bond is attached to four different groups if considering the entire chain segments), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(Z)-7-tetradecenylamine and (S)-(Z)-7-tetradecenylamine.

It is a well-established principle that enantiomers of a chiral compound can exhibit widely different biological activities, with one enantiomer often being significantly more potent than the other. nih.gov This is because only one enantiomer typically has the correct three-dimensional arrangement of atoms to bind optimally to the chiral active site of its target receptor. The other enantiomer, being a mirror image, will fit poorly or not at all, resulting in lower binding affinity and reduced biological response.

In the field of insect chemical ecology, this enantioselectivity is critical. Insect odorant receptors (ORs) and odorant-binding proteins (OBPs) are known to discriminate between the enantiomers of pheromones. mdpi.comresearchgate.net An insect species might use one specific enantiomer as its pheromone, while the other enantiomer is inactive or can even act as a behavioral antagonist. Therefore, for this compound, it is highly probable that its biological activity is predominantly associated with only one of its enantiomers, which serves as the true ligand for its specific chemoreceptor.

Derivatization of the Amine Functionality and its Influence on Bioactivity

The primary amine (-NH₂) group of this compound is a key functional group, likely involved in crucial hydrogen bonding or ionic interactions within its receptor binding site. Chemical modification, or derivatization, of this group can therefore have a dramatic effect on bioactivity.

Common derivatizations include N-alkylation (adding another alkyl group to the nitrogen) and N-acylation (adding an acyl group, R-C=O, to the nitrogen). nomuraresearchgroup.commdpi.com

N-Alkylation: Converting the primary amine to a secondary (R-NH-R') or tertiary (R-NR'R'') amine alters its hydrogen-bonding capability. A primary amine can donate two hydrogen bonds, a secondary amine can donate one, and a tertiary amine cannot donate any. This change, along with the added steric bulk from the new alkyl groups, can disrupt the precise interactions required for receptor binding and activation, often leading to a loss of activity. mdpi.com

N-Acylation: The formation of an N-acyl derivative (an amide) also eliminates the hydrogen bond-donating capacity of the amine and changes its electronic properties and polarity. N-acyl amino acids, for example, are a class of endogenous signaling lipids whose bioactivity is highly dependent on the nature of both the acyl chain and the amino acid headgroup. nomuraresearchgroup.comnih.govnih.gov Studies on these analogs show that both the length and degree of unsaturation of the attached fatty acyl chain are critical for activity, similar to the principles governing the main alkyl chain of this compound itself. nomuraresearchgroup.com

Table 2: Influence of N-Acyl Chain Derivatization on Biological Activity This table shows the effect of modifying the N-acyl chain on the ability of unnatural N-acyl amino acid analogs to stimulate mitochondrial respiration, illustrating how derivatization impacts bioactivity.

| Amino Acid Head Group | N-Acyl Chain | Stimulation of Respiration (% of Control) |

| Isoindoline-1-carboxylate | Oleoyl (C18:1) | 260% |

| Isoindoline-1-carboxylate | Linoleoyl (C18:2) | 270% |

| Isoindoline-1-carboxylate | Palmitoleoyl (C16:1) | 250% |

| Isoindoline-1-carboxylate | Myristoyl (C14:0) | 160% |

| Isoindoline-1-carboxylate | Stearoyl (C18:0) | 120% |

Data adapted from a study on N-acyl amino acid analogs, showing that unsaturated fatty acyl chains lead to higher activity than saturated chains. nomuraresearchgroup.com

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Modern SAR studies are increasingly supported by computational chemistry methods, which allow for the rational design of new analogs and provide insights into ligand-receptor interactions at a molecular level. The main techniques used are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net For a series of this compound analogs, a QSAR model would be developed by:

Calculating a set of molecular descriptors for each analog. These descriptors quantify various properties like hydrophobicity (logP), electronic effects (partial charges), and steric parameters (molecular volume, shape indices).

Measuring the biological activity of each analog experimentally.

Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed activity.

A validated QSAR model can predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Molecular Docking: Molecular docking is a simulation method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) when bound to the active site of a second molecule (the receptor, e.g., a protein). researchgate.net If the three-dimensional structure of the target receptor is known or can be modeled, docking can be used to:

Visualize how different analogs fit into the binding pocket.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Explain why certain structural modifications increase or decrease activity.

Screen virtual libraries of potential analogs to identify those with the highest predicted binding affinity.

Together, QSAR and molecular docking are powerful tools that complement experimental SAR studies, accelerating the process of elucidating the structural requirements for biological activity and guiding the design of more potent and selective molecules.

Applied Research and Future Trajectories for Z -7-tetradecenylamine

Development of Bio-inspired Pest Management Strategies

The search for sustainable and environmentally benign alternatives to synthetic pesticides has led researchers to explore naturally occurring compounds as models for new pest management agents. clemson.edumdpi.com Bio-inspired strategies aim to leverage the defensive and communication chemicals evolved by organisms in nature. (Z)-7-Tetradecenylamine has been identified as a venom alkaloid in ants of the genus Monomorium, where such compounds can act as potent defenses against other species. researchgate.net

Research into the venom of Monomorium floricola has shown it contains this compound and (Z)-9-tetradecenylamine. researchgate.netscience.govcabidigitallibrary.org This is noteworthy as other ants in this genus typically produce cyclic amines, suggesting a specific evolutionary adaptation for this species. researchgate.net The function of these linear amines as defensive agents against predators or microbial pathogens makes them interesting candidates for bio-pesticides. Future research in this area would focus on elucidating the precise mode of action of this compound against target pests, which could range from repellency and antifeedant effects to direct toxicity. The development of bio-inspired strategies would involve optimizing its application for crop protection, potentially through formulations that enhance its stability and effectiveness in an agricultural setting. The benefits of such a biological control agent include reduced reliance on broad-spectrum synthetic pesticides and a lower risk of resistance development. clemson.edu

Table 1: Comparative Attributes of Pest Management Strategies

| Feature | Bio-Inspired Pesticides (e.g., based on natural compounds) | Conventional Synthetic Pesticides |

|---|---|---|

| Origin | Derived or modeled from natural sources (plants, insects, microbes). researchgate.net | Manufactured through industrial chemical synthesis. mdpi.com |

| Target Specificity | Often highly specific to a particular pest or a narrow range of pests. | Can be broad-spectrum, affecting non-target organisms including beneficial insects. clemson.edu |

| Environmental Persistence | Typically biodegrade more rapidly into non-toxic components. researchgate.net | May persist in the environment for long periods, leading to soil and water contamination. up.pt |

| Mode of Action | Diverse, including repellency, growth regulation, and targeted toxicity. researchgate.net | Primarily neurotoxic or disruptive to key physiological functions. |

| Resistance Development | Slower development of resistance due to complex and often multiple modes of action. clemson.edu | Rapid development of resistance in pest populations is a common issue. |

Utilization in Material Science Applications (e.g., Nanostructure Synthesis)

In the field of material science, long-chain aliphatic amines are well-established as critical components in the synthesis of nanomaterials. mdpi.com These molecules can function as solvents, reducing agents, and, most importantly, as capping or stabilizing agents that control the size, shape, and surface chemistry of nanoparticles during their formation. mdpi.com While specific research utilizing this compound is not yet widespread, its structural similarity to oleylamine, a ubiquitous stabilizing agent in nanoparticle synthesis, points to its significant potential. chempure.in

The combination of a long fourteen-carbon chain and a terminal amine group in this compound allows it to adsorb onto the surface of nascent nanocrystals, preventing their aggregation and enabling controlled growth. mdpi.com The double bond within its structure could introduce unique packing arrangements or electronic properties at the nanoparticle surface compared to saturated analogues. Future research trajectories would involve systematically substituting traditional amines like oleylamine with this compound in established synthesis protocols for metallic, metal oxide, and quantum dot nanoparticles to investigate its influence on the resulting nanostructures' properties. mdpi.comgoogle.is This could lead to the development of novel nanomaterials with tailored optical, catalytic, or electronic characteristics. rsc.org

Table 2: Potential Role of this compound in Nanostructure Synthesis Methods

| Synthesis Method | Description | Potential Function of this compound |

|---|---|---|

| Chemical Reduction | Metal precursors are reduced to a zero-valent state in a solution to form nanoparticles. mdpi.com | Acts as a capping/stabilizing agent to control particle size and prevent agglomeration. |

| Hydrothermal/Solvothermal Synthesis | Synthesis occurs in an aqueous or organic solvent under high temperature and pressure in a closed system. mdpi.comfrontiersin.org | Can serve as a solvent and a surface-directing agent to influence crystal facet growth. |

| Electron-Beam Induced Synthesis | An electron beam is used to trigger and drive chemical reactions for nanostructure formation. rsc.org | Could be part of the precursor solution, influencing the assembly and morphology of the final product. |

| Coaxial Electrospinning | Two viscous liquids are used to create core-shell nanoarchitectures. frontiersin.org | Could be incorporated into the polymer solution to functionalize the surface of the resulting nanofibers. |

Exploration of Unexplored Biological Roles in Diverse Organisms

The current understanding of this compound's biological role is primarily limited to its presence in the ant species Monomorium floricola. researchgate.netscience.gov However, biogenic amines and alkaloids are a diverse class of molecules with numerous functions across the biological kingdom. researchgate.netscience.gov A significant future research direction is the exploration of this compound's presence and function in other organisms.

Screening studies of other insect species, particularly within related ant genera or those sharing similar ecological niches, could reveal a wider distribution than is currently known. Furthermore, many organisms, from marine invertebrates to plants and fungi, produce long-chain unsaturated amines as part of their chemical repertoire for defense, signaling, or reproduction. Investigating whether this compound or its isomers are part of these systems could uncover novel ecological interactions and biochemical pathways. Research could focus on its role as a pheromone, an allomone (a chemical that benefits the sender by affecting the behavior of a receiver of a different species), or a kairomone (which benefits the receiver).

Table 3: Known and Potential Biological Contexts for this compound and Related Alkaloids

| Organism Group | Known/Potential Role | Compound Class | Reference |

|---|---|---|---|

| Ants (Monomorium floricola) | Venom component, chemical defense. | Primary Tetradecenyl Amines | researchgate.net, science.gov, cabidigitallibrary.org |

| Ants (Solenopsis species) | Venom alkaloids with toxic properties. | Cyclic Amines (e.g., Solenopsins) | researchgate.net |

| Millipedes (Diplopoda) | Defensive secretions to deter predation. | Terpenoid Alkaloids | researchgate.net |

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The industrial-scale production of this compound currently relies on chemical synthesis. However, advancements in metabolic engineering offer a promising route for sustainable and potentially more cost-effective production through microbial fermentation. mpg.defrontiersin.org This bio-based approach involves identifying the genes responsible for the compound's biosynthesis in the native organism (Monomorium floricola) and transferring them into a suitable microbial host like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org

The biosynthetic pathway likely originates from common fatty acid metabolism. It would involve a sequence of enzymatic steps: a desaturase to introduce the Z-double bond at the C7 position of a tetradecanoyl precursor, followed by a reductase and an aminotransferase to produce the final amine. The core of future research lies in the discovery and characterization of these specific enzymes. Once identified, the corresponding genes can be assembled into a synthetic pathway in a host microbe. Further engineering efforts would focus on optimizing the metabolic flux towards the target molecule by upregulating precursor supply (e.g., fatty acids) and downregulating competing pathways, a strategy successfully employed for other complex molecules. nih.govmdpi.com

Table 4: Conceptual Framework for Biosynthetic Engineering of this compound

| Engineering Module | Objective | Key Steps and Considerations |

|---|---|---|

| Gene Discovery | Identify the biosynthetic enzymes from the native organism. | Transcriptome analysis of Monomorium floricola venom glands; homology-based gene identification. |

| Pathway Reconstruction | Assemble the biosynthetic pathway in a heterologous host (E. coli, yeast). | Codon optimization for the host; choice of promoters to control gene expression. mpg.de |

| Precursor Supply Enhancement | Increase the intracellular pool of the fatty acid precursor. | Overexpression of key enzymes in the host's fatty acid synthesis pathway. frontiersin.org |

| Flux Optimization | Channel metabolic resources towards the desired product. | Deletion of competing pathways; use of dynamic regulatory controls to balance cell growth and production. frontiersin.orgnih.gov |

| Product Transport | Facilitate the export of the compound from the cell to improve yield. | Identification and overexpression of suitable transporter proteins. |

Environmental Fate, Persistence, and Biotransformation Studies in Ecological Contexts

Whenever a chemical is considered for widespread application, such as in pest management or industrial materials, a thorough understanding of its environmental impact is crucial. up.pt For this compound, this necessitates dedicated studies on its environmental fate, persistence, and biotransformation. Research in this area is currently lacking but is a critical future trajectory.

Key investigations would need to assess the compound's stability and persistence in different environmental compartments, including soil and aquatic systems. up.pt Biodegradation studies, which examine the ability of naturally occurring microbial communities to break down the compound, are essential. nih.gov Identifying the microorganisms and enzymatic pathways involved in its biotransformation would reveal whether it is readily mineralized into harmless components or transformed into more persistent or toxic metabolites. The structural similarity to other long-chain amines, some of which are known to have long-term effects on aquatic life, underscores the importance of evaluating the ecotoxicological profile of this compound. chempure.in

Table 5: Key Parameters for Environmental Assessment of this compound

| Parameter | Research Question | Relevant Methodology |

|---|---|---|

| Persistence | How long does the compound last in soil and water? | Laboratory incubation studies under various aerobic and anaerobic conditions. up.pt |

| Biodegradation | Can microorganisms break down the compound? | Exposure to activated sludge or environmental microbial consortia; measurement of parent compound depletion. nih.gov |

| Biotransformation | What are the breakdown products? | Metabolite identification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Mobility | How easily does it move through soil and potentially reach groundwater? | Soil column leaching studies; determination of the soil organic carbon-water partitioning coefficient (Koc). |

| Bioaccumulation | Does the compound accumulate in the tissues of organisms? | Measurement of the octanol-water partition coefficient (Kow); bioaccumulation tests in aquatic organisms. |

Q & A

Q. How to present this compound research findings in a dissertation or journal article?

- Visualization : Use tables to compare spectral data (e.g., δH NMR shifts) and figures for dose-response curves. Label axes with units and error bars. Follow IUPAC nomenclature and SI units .

- Structure : Organize sections as Introduction, Methods, Results, Discussion (IMRAD). Cite primary sources for synthesis protocols and analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.